N-(2-chlorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide
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Description
N-(2-chlorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H20ClN3OS2 and its molecular weight is 417.97. The purity is usually 95%.
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Scientific Research Applications
Molecular Diversity and Synthetic Approaches
Research has explored the molecular diversity of reactions involving similar scaffolds. For example, the triphenylphosphine-promoted reaction of electron-deficient alkynes with arylidene Meldrum acid has been studied for the synthesis of trans-1,3-disubstituted 7,9-diazaspiro[4.5]dec-1-enes, highlighting a method to generate complex spirocyclic structures which are prevalent in various biologically active molecules (Han et al., 2020). This research could offer insights into synthetic routes that might be applicable to the production or modification of N-(2-chlorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide.
Anticancer and Antidiabetic Analogs
Development of spirothiazolidines analogs, which share a structural motif with the compound , has been investigated for their anticancer and antidiabetic potentials. A study by Flefel et al. (2019) reported the synthesis of aminospirothiazolo pyridine–carbonitrile derivatives with significant activity against human breast carcinoma and liver carcinoma cell lines, as well as activity as alpha-amylase and alpha-glucosidase inhibitors (Flefel et al., 2019). This demonstrates the potential therapeutic applications of complex spirocyclic compounds in cancer and diabetes treatment.
Pharmacological Characterization
The pharmacological characterization of complex molecules, especially those targeting specific receptors or biological pathways, is a critical aspect of drug discovery. While the direct pharmacological applications of this compound are not detailed in the available literature, studies on similar compounds provide a foundation for understanding how structural features might influence biological activity. For instance, novel κ-opioid receptor antagonists with specific affinities and selectivities offer insights into receptor-ligand interactions and potential therapeutic benefits for treating depression and addiction disorders (Grimwood et al., 2011).
properties
IUPAC Name |
N-(2-chlorophenyl)-2-[(2-thiophen-2-yl-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3OS2/c21-14-7-2-3-8-15(14)22-17(25)13-27-19-18(16-9-6-12-26-16)23-20(24-19)10-4-1-5-11-20/h2-3,6-9,12H,1,4-5,10-11,13H2,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNHICNXSVFJGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=CC=C3Cl)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.